molecular formula C10H9NO4S B6248370 3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione CAS No. 2408965-68-2

3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione

Cat. No.: B6248370
CAS No.: 2408965-68-2
M. Wt: 239.2
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Description

3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione is a complex organic compound featuring a benzoxathiazole core with a cyclopropanecarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione typically involves the following steps:

    Formation of the Benzoxathiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbonyl compounds under acidic conditions.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via acylation reactions using cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxathiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its benzoxathiazole core is known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers are exploring its derivatives for use in drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics

Mechanism of Action

The mechanism of action of 3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione involves its interaction with molecular targets such as enzymes or receptors. The benzoxathiazole core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropanecarbonyl group may enhance binding affinity or specificity through hydrophobic interactions or steric effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathiazole: The parent compound without the cyclopropanecarbonyl group.

    Phthalimides: Compounds with a similar core structure but different substituents.

    Isoindole-1,3-diones: Compounds with a related core structure used in various applications.

Uniqueness

3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for further research and development.

Properties

CAS No.

2408965-68-2

Molecular Formula

C10H9NO4S

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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